Cas no 6027-21-0 (D-Homoserine)

D-Homoserine is a non-proteinogenic amino acid derivative, serving as a chiral building block in organic synthesis and pharmaceutical research. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds, particularly in the development of bioactive molecules and peptidomimetics. The compound is often utilized in asymmetric synthesis and as an intermediate for antibiotics, enzyme inhibitors, and other therapeutic agents. Its structural similarity to L-homoserine allows for applications in studying metabolic pathways and modifying peptide structures. D-Homoserine is characterized by high purity and stability, ensuring reliable performance in research and industrial processes.
D-Homoserine structure
D-Homoserine structure
Product name:D-Homoserine
CAS No:6027-21-0
MF:C4H9NO3
MW:119.119161367416
MDL:MFCD00077786
CID:46344
PubChem ID:87560042

D-Homoserine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-4-hydroxybutanoic acid
    • (R)-(+)-2-Amino-4-hydroxybutyric acid
    • D-Homoserine
    • H-D-Homoser-OH
    • (2R)-2-amino-4-hydroxybutanoic acid
    • D-Homoser-OH
    • H-D-HoSer-OH
    • H-D-Hse-OH
    • (R)-3-amino-5-hydroxypentanoic acid
    • (R)-homoserine
    • AC1MC4DF
    • AmbotzHAA1028
    • D-Β-HOMOSERINE
    • H-D-Β-HOSER-OH
    • homoserine
    • Homoserine, D-
    • PubChem13826
    • (R)-2-Amino-4-hydroxybutyric Acid
    • 5VK5MQ3TVS
    • d-homoserin
    • KSC356M1H
    • UKAUYVFTDYCKQA-GSVOUGTGSA-N
    • BH776
    • FD1121
    • FC1207
    • MCULE-
    • NSC-206298
    • D-Homoserine, Vetec(TM) reagent grade, 98%
    • AKOS016015444
    • MFCD00077786
    • Z608345098
    • CHEMBL4076295
    • DS-0575
    • BUTYRIC ACID, 2-AMINO-4-HYDROXY-, D-
    • CS-W011215
    • Q27113921
    • HOMOSERINE, (R)-
    • NSC 206298
    • DTXSID10209022
    • AM20100471
    • H1224
    • UNII-5VK5MQ3TVS
    • SCHEMBL60060
    • 6027-21-0
    • EN300-50993
    • 3B4E88AC-FE9C-43E4-9644-5ED105A9B4F9
    • A8418
    • CHEBI:30654
    • NS00125693
    • AC-5666
    • HY-W010499
    • Homocystine, D-
    • D-HOMOSERINE, 98% (97% EE/GLC)
    • Boc-(S)-Homoserine
    • (R) HOMOSERINE
    • D-2-Amino-4-hydroxybutanoic acid
    • D-2-AMINO-4-HYDROXYBUTYRIC ACID
    • (2R)-2-Amino-4-hydroxybutanoate
    • DTXCID30131513
    • CHEBI:143081
    • Homoserine L-isomer
    • DB-031318
    • L Isomer OF homoserine
    • D-homoserine zwitterion
    • MDL: MFCD00077786
    • Inchi: 1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
    • InChI Key: UKAUYVFTDYCKQA-GSVOUGTGSA-N
    • SMILES: C(O)(=O)[C@@H](CCO)N
    • BRN: 1721680

Computed Properties

  • Exact Mass: 119.058243g/mol
  • Surface Charge: 0
  • XLogP3: -4.4
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 119.058243g/mol
  • Monoisotopic Mass: 119.058243g/mol
  • Topological Polar Surface Area: 83.6Ų
  • Heavy Atom Count: 8
  • Complexity: 83.4
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3120
  • Melting Point: 205 °C (dec.) (lit.)
  • Boiling Point: 368.7℃ at 760 mmHg
  • Flash Point: 176.8℃
  • Refractive Index: 8.0 ° (C=2, H2O)
  • Solubility: Soluble in chloroform \ dichloromethane \ ethyl acetate \dmso\ acetone, etc
  • Water Partition Coefficient: dissolution
  • PSA: 83.55
  • LogP: -0.51900
  • Solubility: Not determined
  • Specific Rotation: 9 º ((c=5, H2O))
  • pka: 2.21±0.10(Predicted)

D-Homoserine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:10
  • Storage Condition:Store at 0-5 ° C
  • Safety Term:S24/25

D-Homoserine Customs Data

  • HS CODE:29225090

D-Homoserine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
188226-1G
D-Homoserine, 98%
6027-21-0 98%
1G
¥ 79 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1224-1g
D-Homoserine
6027-21-0 96.0%(T)
1g
¥370.0 2022-06-10
TRC
H615123-100mg
D-Homoserine
6027-21-0
100mg
$64.00 2023-05-18
TRC
H615123-1g
D-Homoserine
6027-21-0
1g
$98.00 2023-05-18
Apollo Scientific
OR304075-1g
D-Homoserine
6027-21-0 98+%
1g
£17.00 2025-03-21
eNovation Chemicals LLC
D584104-100g
D-Homoserine
6027-21-0 95%
100g
$1230 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
V900427-5G
D-Homoserine
6027-21-0 Vetec
5G
1558.65 2021-05-19
eNovation Chemicals LLC
D517799-10g
D-HoMoserine
6027-21-0 97%
10g
$420 2024-05-24
TRC
H615123-500mg
D-Homoserine
6027-21-0
500mg
$87.00 2023-05-18
Apollo Scientific
OR304075-5g
D-Homoserine
6027-21-0 98+%
5g
£50.00 2025-03-21

D-Homoserine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6027-21-0)D-Homoserine
Order Number:LE3546
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
Price ($):discuss personally

Additional information on D-Homoserine

Comprehensive Guide to D-Homoserine (CAS No. 6027-21-0): Properties, Applications, and Research Insights

D-Homoserine (CAS No. 6027-21-0) is a non-proteinogenic amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. As a stereoisomer of L-homoserine, this compound plays a crucial role in metabolic pathways and serves as a building block for more complex molecules. Researchers and industry professionals frequently search for terms like "D-Homoserine uses", "CAS 6027-21-0 solubility", and "D-Homoserine vs. L-Homoserine", reflecting its growing relevance in synthetic biology and drug development.

The molecular structure of D-Homoserine features a four-carbon backbone with both amino and carboxyl functional groups, making it structurally similar to aspartic acid but with an additional methylene group. This unique configuration contributes to its versatility in organic synthesis. Recent studies highlight its potential in peptide modification and as a precursor for bioactive compounds, aligning with current trends in green chemistry and sustainable pharmaceutical production. Analytical techniques such as HPLC analysis of D-Homoserine and chiral separation methods remain hot topics in analytical chemistry forums.

In the context of metabolic engineering, D-Homoserine serves as an important intermediate in several biochemical pathways. Its relationship to threonine biosynthesis and methionine metabolism makes it a subject of interest for researchers working on amino acid production optimization. The compound's physicochemical properties - including its water solubility (often searched as "6027-21-0 solubility in water") and stability under various pH conditions - are critical parameters for formulation scientists.

The pharmaceutical industry has shown increasing interest in D-Homoserine derivatives for their potential therapeutic applications. Current research explores its incorporation into peptide-based drugs and as a scaffold for neurologically active compounds. These developments correspond with the rising demand for novel drug delivery systems and targeted therapies, which dominate contemporary medical research discussions. Quality control aspects, particularly D-Homoserine purity standards and analytical method validation, frequently appear in regulatory compliance searches.

From a commercial perspective, D-Homoserine manufacturers emphasize its high-purity synthesis and scalable production methods to meet growing demand. The compound's role in specialty chemicals and fine chemical synthesis positions it as valuable for multiple industries. Environmental considerations have also prompted investigations into biocatalytic production of D-Homoserine, reflecting the broader shift toward biobased manufacturing processes.

Emerging applications in nutraceuticals and cosmeceuticals have expanded the market potential for D-Homoserine. Its potential as a skin-conditioning agent and anti-aging component aligns with consumer trends toward science-backed personal care ingredients. This diversification of applications has led to increased searches for "D-Homoserine safety profile" and "cosmetic-grade D-Homoserine" among formulators.

In research settings, D-Homoserine continues to facilitate advancements in structural biology and enzyme mechanism studies. Its use as a chiral auxiliary and stereochemical probe makes it indispensable for investigating molecular recognition processes. These academic applications contribute to its presence in searches related to "chiral amino acid reagents" and "stereoselective synthesis" techniques.

The analytical characterization of D-Homoserine remains an active area of methodology development. Advanced techniques such as NMR spectroscopy and mass spectrometry are routinely employed for structural verification, while X-ray crystallography studies provide insights into its molecular packing behavior. These technical aspects generate substantial interest among analytical chemists searching for "CAS 6027-21-0 characterization methods".

Looking forward, the scientific community anticipates expanded applications of D-Homoserine in bioconjugation chemistry and material science. Its compatibility with click chemistry approaches and potential in biomaterial functionalization represent promising research directions. These future-oriented applications correspond with searches for "emerging uses of D-Homoserine" and "amino acid-based materials" in scientific literature databases.

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